molecular formula C14H10ClFN2OS B5739815 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide CAS No. 6383-82-0

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide

Katalognummer B5739815
CAS-Nummer: 6383-82-0
Molekulargewicht: 308.8 g/mol
InChI-Schlüssel: NYGKCWUZRDFCNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B cell receptor signaling and plays a critical role in the development and activation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.

Wirkmechanismus

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key mediator of B cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK leads to the disruption of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B cell malignancies. In addition, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for the specific inhibition of BTK without affecting other kinases. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide also has good pharmacokinetic properties, which allows for easy dosing and administration in preclinical models. However, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has some limitations, including its potential for off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the development of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide and other BTK inhibitors. One direction is to explore the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy, to enhance their anti-tumor activity. Another direction is to evaluate the efficacy of BTK inhibitors in other types of cancer, such as solid tumors and hematological malignancies. Finally, there is a need to develop new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer.

Synthesemethoden

The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide involves several steps, including the reaction of 4-chloroaniline with carbon disulfide to form the corresponding thiourea, which is then reacted with 4-fluorobenzoyl chloride to yield the target compound. The synthesis has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS/c15-10-3-7-12(8-4-10)17-14(20)18-13(19)9-1-5-11(16)6-2-9/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGKCWUZRDFCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20980411
Record name N-{[(4-Chlorophenyl)imino](sulfanyl)methyl}-4-fluorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide

CAS RN

6383-82-0
Record name N-{[(4-Chlorophenyl)imino](sulfanyl)methyl}-4-fluorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.